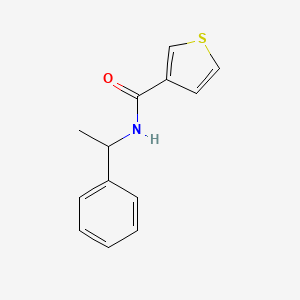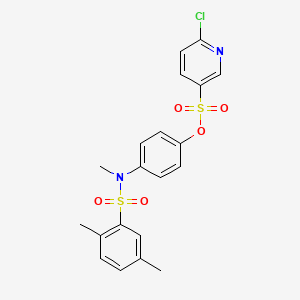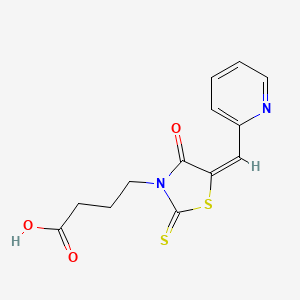
N-(2-phenylethyl)-3-thienylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-phenylethyl)-3-thienylformamide” is a complex organic compound. It likely contains a phenylethyl group (a benzene ring attached to an ethyl group), a thienyl group (a sulfur-containing ring), and a formamide group (a functional group derived from formic acid). Similar compounds are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-(2-phenylethyl)-3-thienylformamide” would likely be complex due to the presence of multiple functional groups. The compound would likely have a high molecular weight .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-phenylethyl)-3-thienylformamide” would likely depend on its specific structure. Similar compounds often have a high molecular weight and may be solid at room temperature.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Thiophene derivatives play a crucial role in drug discovery and development. Researchers have explored their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework. Additionally, articaine, a voltage-gated sodium channel blocker and dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronics
Thiophene-based molecules contribute significantly to organic electronics. They are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes make them valuable for designing efficient and flexible electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them relevant for various engineering and manufacturing processes .
Serotonin Antagonists and Neurological Research
Specific thiophene-containing compounds exhibit serotonin antagonistic properties. These compounds may have implications in neurological research and the treatment of conditions such as Alzheimer’s disease .
Chiral Carboxamide Compounds
Chiral carboxamide compounds containing thiophene rings have been investigated for their structural interactions and potential applications. These compounds could have implications in fields such as pharmaceuticals and materials science .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-phenylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10(11-5-3-2-4-6-11)14-13(15)12-7-8-16-9-12/h2-10H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUSVMCRSQWJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-thienylformamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2768850.png)
![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)


![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)


![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)


